molecular formula C9H17BrO2 B3045256 3-[(4-Bromobutoxy)methyl]-3-methyloxetane CAS No. 103781-33-5

3-[(4-Bromobutoxy)methyl]-3-methyloxetane

Cat. No. B3045256
CAS RN: 103781-33-5
M. Wt: 237.13 g/mol
InChI Key: BNWJHWHEZXJCNZ-UHFFFAOYSA-N
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Description

“3-[(4-Bromobutoxy)methyl]-3-methyloxetane” is a chemical compound with the molecular formula C9H17BrO2 . It has a molecular weight of 237.14 . The IUPAC name for this compound is 3-((4-bromobutoxy)methyl)-3-methyloxetane .


Molecular Structure Analysis

The molecular structure of “3-[(4-Bromobutoxy)methyl]-3-methyloxetane” consists of a three-membered oxetane ring with a bromobutoxy and a methyl group attached . The presence of the bromine atom suggests that it can participate in various reactions as a leaving group.

Scientific Research Applications

Atom Transfer Radical Polymerization

3-[(4-Bromobutoxy)methyl]-3-methyloxetane has been utilized in the atom transfer radical polymerization (ATRP) process. This involves using ethyl 2-bromoisobutyrate as an initiator and CuBr as a catalyst, with the polymerization process not resulting in the ring opening of the oxetane group. This method is significant in synthesizing polymers with controlled structures and functionalities (Singha, Ruiter, & Schubert, 2005).

Antimicrobial Applications

Research demonstrates that 3-[(4-Bromobutoxy)methyl]-3-methyloxetane can be instrumental in creating antimicrobial agents. By varying the alkyl chain length of quaternary ammonium/PEG copolyoxetanes, different effects on antimicrobial efficacy and biocompatibility have been observed. These copolyoxetanes show significant potential as therapeutic agents due to their low cytotoxicity and high antimicrobial effectiveness (King et al., 2014).

Polymer Modification

The compound has been employed in the preparation of chemically modified polyethers. Soluble and insoluble polyoxetanes with ω-brom-2-oxaalkyl side chains were prepared and subsequently modified with various nucleophiles. The resulting polymers exhibited functionalities suitable for catalytic activities, showcasing the versatility of 3-[(4-Bromobutoxy)methyl]-3-methyloxetane in polymer science (Motoi et al., 1989).

Water-Soluble Antimicrobials

In another study, copolyoxetanes synthesized using 3-[(4-Bromobutoxy)methyl]-3-methyloxetane showed promise as water-soluble, hemocompatible antimicrobials. These materials exhibit considerable potential for application in biomedical fields, especially considering their tunable compositions and effective behavior against various bacterial strains (Chakrabarty et al., 2011).

Synthesis of Oxetane Derivatives

The compound has also been used in synthesizing oxetane derivatives for the preparation of cross-linked polyoxetane resins. These resins, bearing bromide at the spacer end, are of significant interest due to their potential applications in various industrial processes (Motoi et al., 1988).

Energetic Azido Polymers

In the context of energetic materials, homopolymers and copolymers synthesized from 3-[(4-Bromobutoxy)methyl]-3-methyloxetane-related monomers have been explored for their potential use in rocket propellants. These studies focus on the properties affecting the functionality of the polymers in energetic applications (Barbieri, Keicher, & Polacco, 2009).

Safety and Hazards

“3-[(4-Bromobutoxy)methyl]-3-methyloxetane” may be harmful if swallowed and can cause eye irritation . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-(4-bromobutoxymethyl)-3-methyloxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-9(7-12-8-9)6-11-5-3-2-4-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWJHWHEZXJCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560213
Record name 3-[(4-Bromobutoxy)methyl]-3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103781-33-5
Record name 3-[(4-Bromobutoxy)methyl]-3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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